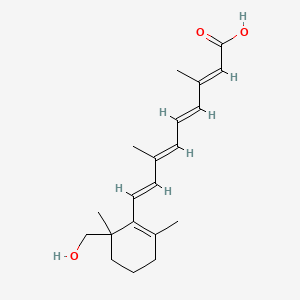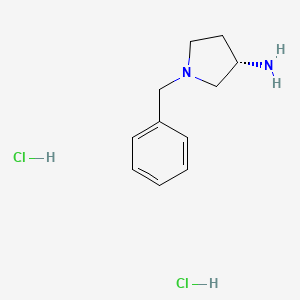
GM3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GM3, also known as monosialodihexosylganglioside, is a type of ganglioside . It is the most common membrane-bound glycosphingolipid in tissues, composed of three monosaccharide groups attached to a ceramide backbone . GM3 serves as a precursor for other, more complex gangliosides . It is synthesized in the Golgi apparatus and transported to the plasma membrane, where it functions in cellular signaling .
Synthesis Analysis
GM3 is synthesized by the transfer of sialic acid to lactosylceramide . A one-pot enzymatic synthesis was established to discover novel GM3 derivatives as potential antitumor agents, yielding 14 GM3 derivatives in high total yields (22–41%) .Molecular Structure Analysis
GM3 molecular species exist based on the diversity of ceramide structures . Among ceramide structures composed of sphingosine and fatty acids, there is a great diversity resulting from different combinations of chain length, hydroxylation, and unsaturation of fatty acid chains .Chemical Reactions Analysis
Gangliosides, including GM3, are synthesized in the Golgi apparatus . They are then transported to the plasma membrane, where they function in cellular signaling . GM3 also functions as an inhibitor; it inhibits cell growth, the function of growth factor receptors, and generation of cytokines by T cells .Physical And Chemical Properties Analysis
Gangliosides, including GM3, affect the properties of lipid membranes and in extension the interactions between membranes and other biomolecules like proteins . The spatial restriction and dynamics of C–H bond segments can be measured using nuclear magnetic resonance (NMR) spectroscopy .Applications De Recherche Scientifique
Neurological Research
GM3 is a major ganglioside in many nonneural tissues and is the precursor of four species (GM1a, GD1a, GD1b, GT1b) that are predominant in mammalian brains . GM3 synthase (GM3S), encoded by the ST3GAL5 gene in humans, is responsible for the synthesis of GM3 from its precursor, lactosylceramide . Mutations in ST3GAL5 cause a severe infantile-onset neurological disease characterized by progressive microcephaly, intellectual disability, dyskinetic movements, blindness, deafness, and intractable seizures .
Chemical Biology Research
GM3 analogues bearing an alkyne tag in the fatty acid moiety have been synthesized and evaluated for their biological activity . These analogues can be used as molecular probes, such as photoaffinity probes to identify binding proteins of GM3, that would be useful in chemical biology research .
Cancer Research
GM3 is overexpressed on several types of cancers and can be used as a tumor-associated carbohydrate antigen for the immunotherapy of cancers . GM3 can also inhibit tumor cell growth by anti-angiogenesis or motility .
Immunotherapy
GM3 can be used as a target for immunotherapy of cancers. It is overexpressed on several types of cancers and can serve as a tumor-associated carbohydrate antigen .
Anti-Angiogenesis
GM3 can inhibit tumor cell growth by anti-angiogenesis . This property makes it a potential therapeutic target for cancers that rely on angiogenesis for growth and metastasis .
Cell Motility
GM3 can inhibit cell motility . This property can be exploited to prevent the spread of cancer cells, which rely on motility to invade surrounding tissues and establish metastases .
Safety And Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of GM3 involves the addition of sialic acid to lactose.", "Starting Materials": [ "Lactose", "Sialic acid" ], "Reaction": [ "Lactose is reacted with sialic acid in the presence of a sialyltransferase enzyme.", "The enzyme catalyzes the transfer of sialic acid to lactose, forming GM3.", "The reaction is typically carried out in buffer solution at pH 7.4 and 37°C.", "The resulting GM3 can be purified using chromatography techniques." ] } | |
Numéro CAS |
54827-14-4 |
Nom du produit |
GM3 |
Formule moléculaire |
C59H107N2O21 · Na |
Poids moléculaire |
1203.5 |
InChI |
InChI=1S/C59H108N2O21.Na/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(69)61-40(41(66)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-77-56-51(73)50(72)53(45(37-64)79-56)80-57-52(74)55(49(71)44(36-63)78-57)82-59(58(75)76)34-42(67)47(60-39(3)65)54(81 |
Clé InChI |
GGQRTSSCXQEZNW-BLVJLEROSA-M |
SMILES |
O[C@@H]1[C@@H]([C@H]([C@@H](O[C@@H]1CO)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2CO)OC[C@@]([H])([C@](O)(/C=C/CCCCCCCCCCCCC)[H])NC(CCCCCCCCCCCCCCCCC)=O)O)O)O)O[C@]3(O[C@H]([C@@H]([C@H](C3)O)NC(C)=O)[C@@]([H])([C@]([H])(O)CO)O)C([O-])=O.[Na+] |
Apparence |
Unit:1 mgPurity:98+%Physical solid |
Synonymes |
Hematoside; Sialosyllactosylceramide |
Origine du produit |
United States |
Q & A
A: GM3 ganglioside interacts with a variety of targets, exerting its effects through different mechanisms. One prominent target is the epidermal growth factor receptor (EGFR). GM3 binds to N-linked glycans with multiple N-acetylglucosamine (GlcNAc) termini on EGFR, leading to inhibition of EGF-induced EGFR tyrosine kinase activity. [] This interaction disrupts EGFR signaling, impacting downstream pathways involved in cell proliferation and motility. [, ]
ANone: The structure of GM3 ganglioside consists of a ceramide lipid anchor linked to an oligosaccharide head group. The ceramide portion comprises a sphingosine base and a fatty acid chain. The oligosaccharide head group is composed of sialic acid (N-acetylneuraminic acid, NeuAc), galactose (Gal), and glucose (Glc).
ANone: The material compatibility, stability, and performance of GM3 ganglioside depend on various factors, including:
A: GM3 ganglioside is not an enzyme and does not possess catalytic properties. It primarily functions as a signaling molecule and receptor modulator, influencing various cellular processes such as cell growth, differentiation, adhesion, and motility. [, , , ]
ANone: While computational studies specifically on GM3 are limited, computational approaches have been employed to investigate gangliosides in general. Molecular dynamics simulations and docking studies have been used to explore the interactions of gangliosides with proteins and membranes. These studies provide insights into the structural features of gangliosides that govern their binding affinities and biological activities.
A: The structure of GM3 significantly influences its activity, and even minor modifications can alter its biological effects. For instance, the sialic acid moiety of GM3 is crucial for its interaction with certain receptors. * N-acetylneuraminic acid (NeuAc) vs. N-glycolylneuraminic acid (NeuGc): The presence of NeuAc versus NeuGc in the sialic acid moiety can influence the biological activity of GM3. For example, GM3 containing NeuGc has been shown to be more immunogenic than GM3 with NeuAc. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



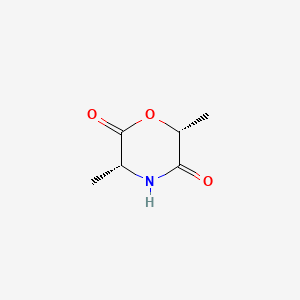
![Disodium;[5-chloro-2-(5-chloro-4,7-dimethyl-3-sulfonatooxy-1-benzothiophen-2-yl)-4,7-dimethyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592983.png)
![Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate](/img/structure/B592987.png)
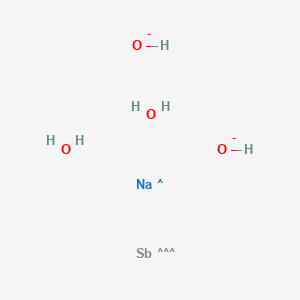

![sodium;3-[(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-sulfonatopropyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propane-1-sulfonate](/img/structure/B592995.png)
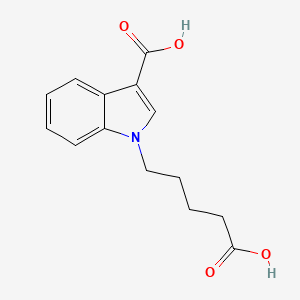
![3-[3-(Naphthalene-1-carbonyl)indol-1-YL]propanoic acid](/img/structure/B592998.png)


